3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid
Descripción
Propiedades
IUPAC Name |
3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c13-8(14)4-3-7-11-6-2-1-5-10-9(6)12-7/h1-2,5H,3-4H2,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKIYJXVMHWITB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50154022 | |
| Record name | 3-(2-Imidazo(4,5-b)pyridine)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50154022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123494-73-5 | |
| Record name | 3-(2-Imidazo(4,5-b)pyridine)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123494735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Imidazo(4,5-b)pyridine)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50154022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Role of imidazo[4,5-b]pyridine scaffold in medicinal chemistry drug discovery
The Imidazo[4,5-b]pyridine Scaffold: A Privileged Purine Isostere in Modern Drug Discovery
Executive Summary
The imidazo[4,5-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, primarily due to its electronic and steric isosterism with the purine nucleus (adenine and guanine). This bio-isosterism allows derivatives to effectively target ATP-binding sites in kinases, modulate G-protein coupled receptors (GPCRs), and inhibit specific enzymatic pathways like the H+/K+-ATPase.[1]
This guide provides a technical deep-dive into the scaffold’s utility, detailing its structure-activity relationships (SAR), robust synthetic protocols, and mechanistic applications in oncology (kinase inhibition) and gastroenterology (proton pump inhibitors).
Chemical Architecture & Purine Isosterism
The core value of the imidazo[4,5-b]pyridine scaffold lies in its ability to mimic the hydrogen-bonding motifs of endogenous nucleobases while offering distinct physicochemical properties (logP, pKa) that improve drug-likeness.
Structural Homology
-
Purine (Adenine): Contains nitrogens at positions 1, 3, 7, and 9.
-
Imidazo[4,5-b]pyridine: Contains nitrogens at positions 1, 3, and 4 (based on fused numbering). It lacks the nitrogen at position 7 (relative to purine), effectively making it a 1-deazapurine (or 3-deazapurine depending on alignment).[1]
This "deaza" modification alters the electron density of the ring system, often improving metabolic stability and selectivity against off-target adenosine receptors while maintaining affinity for kinase hinge regions.
Scaffold Visualization
Caption: Structural comparison highlighting the isosteric relationship between the natural Purine core and the synthetic Imidazo[4,5-b]pyridine scaffold.
Mechanistic Applications in Drug Discovery
Kinase Inhibition (Oncology)
The scaffold is predominantly used to design Type I and Type II ATP-competitive inhibitors .[1]
-
Binding Mode: The N1 and N3 of the imidazole ring (or N3 and N4 of the pyridine) often function as a donor-acceptor motif that forms hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[1]
-
Key Targets:
-
Aurora Kinases (A & B): Critical for mitosis. 2,7-disubstituted imidazo[4,5-b]pyridines (e.g., Compound 27e) have shown dual inhibition of Aurora and FLT3.
-
c-Met / HGFR: Implicated in metastasis.[1]
-
PAK4 (p21-activated kinase 4): The scaffold (e.g., KY-04045) anchors to the hinge region, blocking ATP access.
-
Proton Pump Inhibition (Gastroenterology)
-
Case Study: Tenatoprazole
-
Mechanism: Tenatoprazole is a prodrug.[1][2][3] In the acidic environment of the parietal cell secretory canaliculus, it converts into a sulfenamide.[3] This reactive species forms a covalent disulfide bond with accessible cysteines on the H+/K+-ATPase, irreversibly inhibiting acid secretion.[3]
-
Advantage: The imidazo[4,5-b]pyridine core confers a longer plasma half-life (~7 hours) compared to the benzimidazole core of omeprazole (~1 hour), leading to more sustained acid suppression (nocturnal acid breakthrough control).
-
Synthetic Methodologies
The construction of the imidazo[4,5-b]pyridine core typically proceeds via the cyclization of 2,3-diaminopyridine precursors.
Primary Synthetic Route: Oxidative Cyclization
This route is preferred for generating libraries with diversity at the C2 position.[1]
Reaction Scheme: 2,3-Diaminopyridine + Aldehyde (R-CHO) + Oxidant -> 2-Substituted-Imidazo[4,5-b]pyridine[1]
Detailed Protocol: Na2S2O5-Mediated Synthesis
Self-Validating Step: The use of Sodium Metabisulfite (Na2S2O5) generates a bisulfite adduct in situ, which facilitates condensation and oxidation without requiring harsh metal catalysts.
Materials:
-
2,3-Diaminopyridine (1.0 equiv)[1]
-
Aryl Aldehyde (1.0 equiv)[1]
-
Sodium Metabisulfite (Na2S2O5) (1.2 equiv)[1]
-
Solvent: Ethanol/Water (3:1 v/v)[1]
Step-by-Step Workflow:
-
Pre-Activation: Dissolve the aryl aldehyde (e.g., 4-chlorobenzaldehyde) in Ethanol/Water. Add Na2S2O5 and stir at room temperature for 15 minutes. Checkpoint: Solution may become slightly cloudy as the bisulfite adduct forms.
-
Condensation: Add 2,3-diaminopyridine to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approx. 80-85°C) for 4–6 hours. Monitoring: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The diamine starting material (lower Rf) should disappear.[1]
-
Work-up: Cool the mixture to room temperature. Pour into ice-cold water.
-
Isolation: The product often precipitates.[1] Filter the solid.[1] If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Gradient 0-5% MeOH in DCM).
Yield Expectation: 70–90% depending on aldehyde electronics.[1]
Experimental Protocol: In Vitro Kinase Assay
To validate the biological activity of synthesized imidazo[4,5-b]pyridine derivatives, a luminescent ADP-detection assay (e.g., ADP-Glo™) is the industry standard for determining IC50 values.
Objective: Measure the inhibition of Aurora A Kinase.
Reagents:
-
Recombinant Aurora A Kinase (0.2 µ g/well ).[1]
-
Substrate: Kemptide (peptide substrate).[1]
-
ATP (Ultra-pure, 10 µM final conc).
-
Test Compounds (dissolved in DMSO).[1]
Protocol:
-
Compound Prep: Prepare 3-fold serial dilutions of the imidazo[4,5-b]pyridine derivative in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Enzyme Reaction: Add 5 µL of diluted compound and 5 µL of Aurora A enzyme to a 384-well white plate. Incubate for 10 min at RT (to allow inhibitor binding).
-
Initiation: Add 5 µL of ATP/Substrate mix.[1]
-
Incubation: Incubate at RT for 60 minutes. Reaction: ATP + Substrate -> ADP + Phospho-Substrate.[1]
-
ADP Depletion: Add 15 µL of ADP-Glo™ Reagent.[1] Incubate 40 min. Mechanism: Consumes remaining ATP.[1]
-
Detection: Add 30 µL of Kinase Detection Reagent. Incubate 30 min. Mechanism: Converts ADP to ATP, then Luciferase/Luciferin reaction produces light.
-
Readout: Measure luminescence on a plate reader (e.g., EnVision).
-
Analysis: Plot RLU (Relative Light Units) vs. log[Compound]. Fit to a sigmoidal dose-response curve to determine IC50.[1]
Visualization: Mechanism of Action
The following diagram illustrates the dual pathway engagement often seen with this scaffold (e.g., in Tenatoprazole and Kinase inhibitors).
Caption: Dual mechanistic utility of the scaffold: Reversible ATP-competition in kinases vs. Irreversible covalent binding in proton pumps.[1]
Summary Data: Key Compounds
| Compound | Target | Indication | Mechanism | Status |
| Tenatoprazole | H+/K+ ATPase | GERD / Ulcers | Irreversible Covalent Inhibitor | Clinical (Phase II/III) |
| Cmpd 27e | Aurora A/B, FLT3 | AML (Leukemia) | Dual Kinase Inhibitor | Preclinical |
| KY-04045 | PAK4 | Solid Tumors | ATP-Competitive Inhibitor | Discovery |
| CB-1 Antagonists | CB1 Receptor | Obesity/Metabolic | GPCR Antagonist | Research |
References
-
Tenatoprazole Clinical Data & Structure
-
Kinase Inhibitor Discovery (Compound 27e)
-
PAK4 Inhibitor (KY-04045)
-
TrkA Inhibitors
-
General Synthesis & Scaffold Review
Sources
- 1. Tenatoprazole, (R)- | C16H18N4O3S | CID 40466926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Tenatoprazole - Wikipedia [en.wikipedia.org]
- 5. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Peptide Coupling of 3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic Acid
This Application Note is structured as a high-level technical guide for medicinal chemists and peptide scientists. It moves beyond basic recipes to address the specific physicochemical challenges of the imidazopyridine scaffold.
Abstract & Molecule Profile
The compound 3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid (often abbreviated as IPP-Acid ) is a critical building block in the synthesis of RGD mimetics, integrin antagonists, and specific kinase inhibitors. Its structure features a fused 5,6-heterocyclic system attached to a carboxylic acid tether.
While the propanoic acid tail serves as a classic aspartate mimic, the imidazo[4,5-b]pyridine core introduces significant synthetic challenges:
-
Zwitterionic Insolubility: The basic pyridine nitrogen (
) and the acidic imidazole proton ( ) create strong intermolecular H-bond networks, leading to poor solubility in standard organic solvents (DCM, THF). -
Nucleophilic Competition: The unprotected imidazole nitrogen (
) poses a risk of self-acylation or interference with activated esters, potentially leading to oligomerization.
This guide details a robust protocol using HATU/DIPEA in polar aprotic media to overcome these barriers, ensuring high-yield coupling to peptide N-termini.
Chemical Strategy & Logic
Solubility Management
Standard peptide coupling solvents like Dichloromethane (DCM) are ineffective for IPP-Acid. The reaction must be performed in high-dielectric solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) .
-
Expert Insight: If the free acid is stubborn, mild heating (40°C) or sonication in DMF is preferred over adding co-solvents.
Activation Selection[1]
-
Reagent of Choice: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Rationale: HATU is superior to EDC/HOBt for this substrate because the aza-benzotriazole moiety (HOAt) generated in situ speeds up the reaction via an intramolecular base catalysis mechanism (anchimeric assistance). This rapid activation is crucial to outcompete the slow background reaction of the imidazole nitrogen.
Base Considerations
Diisopropylethylamine (DIPEA) is required.[1]
-
Stoichiometry: You need enough base to:
-
Deprotonate the carboxylic acid (1 eq).
-
Neutralize any salts (if IPP-Acid is supplied as HCl salt).
-
Maintain basic pH for the amine nucleophile.
-
-
Warning: Avoid large excesses of base (>4 eq) for prolonged periods, as this increases the nucleophilicity of the imidazole ring, promoting side reactions.
Step-by-Step Protocol
Materials Checklist
-
Substrate: 3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid (IPP-Acid).
-
Amine Component: Peptide-Resin (Solid Phase) or Free Amine (Solution Phase).
-
Activator: HATU (0.95 - 1.0 eq relative to Acid).
-
Base: DIPEA (Dry, biotech grade).
-
Solvent: Anhydrous DMF.
Protocol A: Solution Phase Coupling
-
Preparation of Active Ester:
-
In a dry vial, dissolve IPP-Acid (1.0 mmol) in DMF (5 mL).
-
Note: If the solution is cloudy, sonicate for 5 minutes.
-
Add DIPEA (2.0 mmol, 2.0 eq). The solution should clarify as the zwitterion is broken.
-
Add HATU (0.95 mmol, 0.95 eq).
-
Critical Step: Stir for exactly 2-3 minutes . Do not pre-activate for longer than 5 minutes to minimize the risk of the activated ester reacting with the imidazole ring of a neighboring molecule (dimerization).
-
-
Coupling:
-
Add the Amine Component (1.0 - 1.1 mmol) immediately to the activated acid solution.
-
Stir at Room Temperature (RT) under Nitrogen atmosphere.
-
Time: 1 - 3 hours.
-
-
Monitoring:
-
Monitor via LC-MS. Look for the product mass [M+H]+.
-
Troubleshooting: If starting material persists after 3 hours, add a "boost" of 0.1 eq HATU and 0.1 eq DIPEA.
-
-
Workup:
-
Dilute reaction mixture with Ethyl Acetate .[2]
-
Wash with 5% LiCl solution (3x) to remove DMF.
-
Wash with Sat. NaHCO3 (to remove unreacted acid/HATU byproducts).
-
Wash with Brine , dry over MgSO4, and concentrate.
-
Protocol B: Solid Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 mins.
-
Cocktail Prep:
-
IPP-Acid (3.0 eq).
-
HATU (2.9 eq).
-
DIPEA (6.0 eq).
-
Dissolve in minimum DMF.[3]
-
-
Execution:
-
Add cocktail to resin.[3] Shake/Agitate for 2 hours at RT.
-
Double Coupling: Due to the steric bulk of the heterocycle, a double coupling (repeat step with fresh reagents) is highly recommended.
-
-
Capping: Perform an acetylation step (Acetic Anhydride/DIPEA) after coupling to terminate any unreacted amines.
Logical Workflow & Mechanism
The following diagram illustrates the decision matrix and chemical pathway for this specific coupling.
Figure 1: Decision tree for solubilization and activation of IPP-Acid, highlighting the critical time-window to avoid self-acylation.
Comparative Reagent Data
| Reagent System | Activation Speed | Risk of Racemization | Solubility in DMF | Recommendation |
| HATU / DIPEA | Very High | Low | Excellent | Primary Choice |
| HBTU / DIPEA | High | Low | Good | Secondary Choice |
| EDC / HOBt | Moderate | Very Low | Moderate | Use if HATU fails |
| DCC / DMAP | Slow | High | Poor (Urea precip.) | Avoid |
Troubleshooting & Expert Tips
-
"The reaction turned into a gel."
-
Cause: Hydrogen bonding network formation or high concentration.
-
Fix: Add 10% DMSO to the DMF solvent or reduce concentration to 0.1 M.
-
-
"I see a mass corresponding to Dimer [2M-H2O]."
-
Cause: The activated acid reacted with the imidazole ring of another IPP molecule.
-
Fix: Reduce pre-activation time to 30 seconds or mix Amine and Acid before adding HATU (in situ activation).
-
-
"Low yield on Solid Phase."
-
Cause: Steric hindrance near the resin surface.
-
Fix: Use a PEG-based resin (e.g., ChemMatrix) for better swelling and perform double coupling at 40°C.
-
References
-
Bukowski, L., & Janowiec, M. (1989).[4] "3-(2-Imidazo[4,5-b]pyridine)propionic acid and some of its derivatives with suspected tuberculostatic activity."[4] Pharmazie, 44(4), 267-269.[4]
-
Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012).[5] "Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation." Organic Letters, 14(7), 1761–1767.
- Albericio, F., & Boman, J. M. (1999). "Coupling Reagents." in Solid-Phase Synthesis: A Practical Guide.
-
Bachem. (2024).[1] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."
Sources
- 1. bachem.com [bachem.com]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 3-(2-Imidazo[4,5-b]pyridine)propionic acid and some of its derivatives with suspected tuberculostatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
Application Note: Microwave-Assisted Synthesis of Imidazo[4,5-b]pyridine-2-propionic Acid
This Application Note & Protocol is designed for researchers in medicinal chemistry and drug discovery. It details the microwave-assisted synthesis of imidazo[4,5-b]pyridine-2-propionic acid , a privileged scaffold in kinase inhibition and GPCR modulation.
Executive Summary
The imidazo[4,5-b]pyridine moiety acts as a bioisostere of purine, making it a critical scaffold in the design of antineoplastic and antiviral agents. Traditional thermal condensation of 2,3-diaminopyridine with dicarboxylic acid anhydrides often requires prolonged reflux (24–48 h) in aggressive dehydrating media (e.g., PPA or 4N HCl), leading to variable yields and difficult workups.
This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to drive the condensation and subsequent cyclodehydration of 2,3-diaminopyridine with succinic anhydride. By leveraging the dipolar polarization effects of the microwave field, this method reduces reaction time to under 20 minutes while significantly improving the purity profile.
Key Advantages[1][2][3]
-
Kinetic Efficiency: Reaction times reduced from >24 hours to <20 minutes.
-
Atom Economy: One-pot formation of the imidazole ring and the propionic acid side chain.
-
Green Chemistry: Utilization of acetic acid as both solvent and catalyst, replacing polyphosphoric acid (PPA).
Retrosynthetic Analysis & Mechanism
The synthesis is a two-stage cascade reaction performed in a single pot. The initial nucleophilic attack of the diamine on the anhydride opens the ring to form a succinamic acid intermediate. Subsequent microwave irradiation promotes rapid cyclodehydration to close the imidazole ring.
Reaction Scheme
Reactants: 2,3-Diaminopyridine + Succinic Anhydride Solvent/Catalyst: Glacial Acetic Acid Product: Imidazo[4,5-b]pyridine-2-propionic acid
Figure 1: Mechanistic pathway for the formation of the imidazo[4,5-b]pyridine scaffold.
Experimental Protocol
Materials & Equipment
| Component | Specification |
| Reagent A | 2,3-Diaminopyridine (98% purity) |
| Reagent B | Succinic Anhydride (99% purity) |
| Solvent/Catalyst | Glacial Acetic Acid (AcOH) |
| Reactor | Single-mode Microwave Synthesizer (e.g., CEM Discover or Biotage Initiator) |
| Vial | 10 mL or 35 mL pressure-rated glass vial with crimp cap |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Weigh 2,3-Diaminopyridine (1.0 mmol, 109 mg) and Succinic Anhydride (1.1 mmol, 110 mg) .
-
Expert Insight: A slight excess (10%) of the anhydride compensates for potential hydrolysis due to trace moisture in the solvent.
-
-
Transfer solids into a 10 mL microwave process vial.
-
Add Glacial Acetic Acid (3.0 mL) along with a magnetic stir bar.
-
Seal the vial with a Teflon-lined septum cap.
Step 2: Microwave Irradiation
Program the microwave reactor with the following dynamic method. The "Pre-stir" step is crucial to ensure homogeneity before rapid heating prevents local charring.
| Parameter | Setting | Rationale |
| Pre-stir | 30 seconds | Homogenizes the suspension. |
| Temperature | 150°C | Optimal activation energy for cyclodehydration. |
| Ramp Time | 2:00 min | Prevents pressure spikes. |
| Hold Time | 15:00 min | Sufficient for >95% conversion. |
| Pressure Limit | 250 psi (17 bar) | Safety cutoff (AcOH vapor pressure is moderate). |
| Power | Dynamic (Max 200W) | Maintains constant temp without overshoot. |
Step 3: Workup & Purification [1]
-
Cooling: Allow the vial to cool to <50°C using the reactor's compressed air jet.
-
Precipitation: Transfer the reaction mixture into a beaker containing 10 mL of ice-cold water .
-
Neutralization: Slowly adjust the pH to ~4.5–5.0 using 20% NaOH or saturated NaHCO₃.
-
Critical Checkpoint: The product is amphoteric. The isoelectric point is typically near pH 4.5; this is where precipitation is maximal.
-
-
Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake with cold water (2 x 5 mL) and cold acetone (1 x 2 mL).
-
Drying: Dry the solid in a vacuum oven at 60°C for 4 hours.
Characterization Data (Expected)
-
Appearance: Off-white to pale yellow powder.
-
Yield: 75–85%.
-
Melting Point: 235–238°C (dec).
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 12.8 (br s, 1H, COOH), 12.4 (br s, 1H, NH), 8.2 (dd, 1H, Py-H), 7.9 (dd, 1H, Py-H), 7.2 (dd, 1H, Py-H), 3.1 (t, 2H, -CH₂-), 2.8 (t, 2H, -CH₂-).
-
Process Optimization & Troubleshooting
The following workflow diagram illustrates the decision matrix for optimizing the reaction if low yields or impurities are observed.
Figure 2: Troubleshooting logic for common synthetic deviations.
Common Pitfalls
-
Incomplete Cyclization: If the LC-MS shows a peak at M+18 (the uncyclized amic acid), the temperature was likely too low. Increase to 160°C or add a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Solubility Issues: If the starting materials do not dissolve in acetic acid initially, the microwave heating will generally solubilize them. Ensure the stir bar is effective to prevent "hot spots" on undissolved solids.
References
-
Shelke, R. N., et al. (2017).[2] "Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry, 8(1), 25-32.[2]
-
Bagley, M. C., et al. (2002).[3] "A new one-step synthesis of pyridines under microwave-assisted conditions."[3][4][5] Tetrahedron Letters, 43(46), 8331-8334.
-
Dharmana, T., et al. (2017).[6] "Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines." Der Pharma Chemica, 9(3), 35-38.[6]
-
Leadbeater, N. E. (2005). "Microwave-Assisted Synthesis of N-Phenylsuccinimide." Journal of Chemical Education, adapted protocols for anhydride condensation.
Sources
- 1. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 2. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 3. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 4. znaturforsch.com [znaturforsch.com]
- 5. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Synthesis of 3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid. Here, we address common challenges and provide practical, field-proven solutions to optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid?
A1: The most prevalent and direct method is the condensation reaction between 2,3-diaminopyridine and a suitable three-carbon building block, typically succinic acid or a derivative thereof. This approach is favored for its atom economy and relatively straightforward execution.[1]
Q2: I am experiencing consistently low yields. What are the primary factors I should investigate?
A2: Low yields in this synthesis can often be attributed to several key factors: incomplete reaction, suboptimal pH, inefficient water removal during the condensation step, unwanted side reactions, and product loss during workup and purification.[2] A systematic evaluation of each of these aspects is crucial for improving your outcomes.
Q3: What are the expected spectroscopic characteristics for 3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid?
A3: Characterization is typically achieved using a combination of NMR and mass spectrometry. For ¹H NMR, you would expect to see signals corresponding to the protons on the pyridine and imidazole rings, as well as the two methylene groups of the propanoic acid side chain. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the product (C₈H₇N₃O₂).[3][4]
Q4: Is the product soluble in common organic solvents?
A4: Imidazopyridine derivatives, particularly those with a carboxylic acid group, can exhibit limited solubility in many non-polar organic solvents.[] They are generally more soluble in polar aprotic solvents like DMF and DMSO, and aqueous basic solutions.
Troubleshooting Guide
This section provides a more detailed breakdown of specific issues you may encounter during the synthesis, along with actionable solutions.
Issue 1: Low or No Product Formation
Question: My reaction between 2,3-diaminopyridine and succinic acid is resulting in a very low yield, or I am only recovering starting materials. What are the likely causes and how can I address them?
Answer: This is a common challenge that can often be resolved by systematically optimizing the reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The condensation may not have reached completion. This can be due to insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Consider switching to a higher boiling point solvent if necessary. Microwave-assisted synthesis can also be explored to potentially reduce reaction times and improve yields.[6] |
| Sub-optimal pH | The reaction pH is critical for facilitating the condensation. | For condensations involving carboxylic acids, acidic conditions are generally required. If the reaction is sluggish, consider the addition of a catalytic amount of a non-nucleophilic acid. |
| Ineffective Water Removal | The condensation reaction produces water, which can inhibit the reaction equilibrium if not removed. | For reactions run at high temperatures, a Dean-Stark trap is an effective method for water removal. Alternatively, the use of a compatible drying agent can be beneficial.[2] |
Issue 2: Formation of Significant Side Products
Question: I am observing significant impurities in my crude product. What are the common side reactions and how can I minimize them?
Answer: The formation of side products can compete with your desired reaction, thereby reducing the yield and complicating purification.
Potential Side Reactions and Prevention Strategies:
| Side Product | Plausible Mechanism | Prevention Strategy |
| N-oxide formation | The pyridine nitrogen is susceptible to oxidation, especially under harsh oxidative conditions or in the presence of certain reagents.[2] | If an oxidative step is part of your synthesis, carefully control the stoichiometry and strength of the oxidizing agent. Use milder oxidants where possible and maintain controlled temperature and reaction times. |
| Incomplete Cyclization | The reaction may stall at an intermediate stage, failing to form the imidazole ring. | Ensure sufficient thermal energy by increasing the reaction temperature or using a higher-boiling solvent. As this is a dehydration reaction, efficient water removal is also critical to drive the reaction to completion.[2] |
| Polymerization | Under certain conditions, starting materials or intermediates can polymerize, leading to an intractable mixture. | Maintain careful control over reaction temperature and stoichiometry. Ensure efficient stirring to prevent localized overheating. |
Experimental Protocols
Protocol 1: Synthesis of 3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid
This protocol describes a general procedure for the synthesis via condensation of 2,3-diaminopyridine with succinic acid.
Materials:
-
2,3-Diaminopyridine
-
Succinic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2,3-diaminopyridine (1.0 eq) and succinic acid (1.1 eq).
-
Carefully add polyphosphoric acid (PPA) to the flask (a sufficient amount to ensure good stirring).
-
Heat the reaction mixture to 180-200 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully add the reaction mixture to a beaker of ice-cold water with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol mixture) to obtain the purified 3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid.
Protocol 2: HPLC Method for Purity and Yield Analysis
This protocol provides a starting point for developing an HPLC method for analyzing the purity and determining the yield of your product.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
Sample Preparation:
-
Prepare a stock solution of your dried product in a suitable solvent (e.g., a small amount of DMSO diluted with mobile phase A).
-
Create a calibration curve using standards of known concentrations to accurately quantify the yield.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of 3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot low reaction yields.
References
-
Wieczorek, R., & Gzella, A. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 430. [Link]
-
Patel, R., Patel, N., & Shaikh, F. (2017). In-silico docking based design and synthesis of [1H,3H] imidazo[4,5-b] pyridines as lumazine synthase inhibitors for their effective antimicrobial activity. BMC Chemistry, 11(1), 7. [Link]
-
Patel, D., & Patel, K. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]
-
Addie, M., Ballard, P., Buttar, D., et al. (2012). Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors. Journal of Medicinal Chemistry, 55(11), 5291-5310. [Link]
-
Thumula, S., & Yaka, R. (2019). Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. Asian Journal of Chemistry, 31(1), 121-124. [Link]
-
Reyes-Mendoza, J., Miranda-Soto, V., & Martínez, A. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2020(4), M1171. [Link]
-
Perry, R. J., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Journal of Medicinal Chemistry. [Link]
-
Wieczorek, R., & Gzella, A. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 430. [Link]
-
Singh, A., & Kumar, A. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. [Link]
-
Howard, S., Berdini, V., Boulstridge, J. A., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(17), 7493-7509. [Link]
-
Encyclopedia.pub. (2023). Synthetic Imidazopyridine-Based Derivatives. Retrieved from [Link]
-
Li, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3386. [Link]
-
Yu, Y., et al. (2016). Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. Journal of Medicinal Chemistry, 59(13), 6455-6469. [Link]
-
Kappe, C. O., & Shishkin, O. V. (2005). Procedure for the parallel preparation of 3-imidazo[1,2-a]pyridin-3-yl-propionic acid derivatives involving Meldrum's acid. Journal of Combinatorial Chemistry, 7(4), 530-538. [Link]
-
Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A, 38(8), 1279-1293. [Link]
-
Kim, M., et al. (2022). Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. Foods, 11(12), 1774. [Link]
-
Hu, P., et al. (2015). Simultaneous determination of imigliptin and its three metabolites in human plasma and urine by liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B, 998-999, 108-115. [Link]
-
Kappe, C. O., & Shishkin, O. V. (2005). Procedure for the Parallel Preparation of 3-Imidazo[1,2-a]pyridin-3-yl-propionic Acid Derivatives Involving Meldrum's Acid. Journal of Combinatorial Chemistry, 7(4), 530-538. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3H-imidazo[4,5-b]pyridine. Retrieved from [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In-silico docking based design and synthesis of [1H,3H] imidazo[4,5-b] pyridines as lumazine synthase inhibitors for their effective antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3H-imidazo[4,5-b]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Imidazopyridine Acids in Organic Solvents
Introduction
Imidazopyridine derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities including antifungal, anti-inflammatory, and antitumor properties.[] The imidazo[1,2-a]pyridine scaffold, in particular, is a privileged structure in pharmaceutical development.[][2] However, a significant hurdle in the development of imidazopyridine-based active pharmaceutical ingredients (APIs), especially acidic variants, is their often-limited solubility in organic solvents. This challenge can impede various stages of drug development, from synthesis and purification to formulation and manufacturing.[2][3]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the solubility issues associated with imidazopyridine acids in organic solvents. The following sections offer a series of frequently asked questions (FAQs) and detailed troubleshooting protocols designed to provide both practical solutions and a deeper understanding of the underlying chemical principles.
Troubleshooting Guides & FAQs
FAQ 1: My imidazopyridine acid shows poor solubility in common organic solvents. What are the primary reasons for this?
The solubility of imidazopyridine acids is governed by a combination of factors related to their molecular structure and the properties of the solvent.
-
High Crystal Lattice Energy: Imidazopyridine acids, like many crystalline solids, are held together by strong intermolecular forces in their crystal lattice. For dissolution to occur, the energy released from the interaction between the solute and solvent molecules must be sufficient to overcome this lattice energy. A high lattice energy can significantly hinder solubility.
-
Polarity Mismatch: The principle of "like dissolves like" is fundamental to solubility.[4] Imidazopyridine acids possess both polar (carboxylic acid, imidazole and pyridine nitrogens) and non-polar (the aromatic ring system) regions. If the overall polarity of the molecule does not align well with the polarity of the organic solvent, solubility will be limited.
-
Hydrogen Bonding: The carboxylic acid group can form strong hydrogen bonds with other imidazopyridine acid molecules, contributing to a stable crystal lattice. While organic solvents may also be capable of hydrogen bonding, the solute-solute interactions can sometimes be more favorable, leading to poor solubility.
-
Ionization State: The acidic proton of the carboxylic acid group plays a crucial role. In a neutral organic solvent, the acid will be predominantly in its non-ionized form. The ionized (salt) form is often more soluble, a principle that can be exploited to enhance dissolution.[4][5]
Troubleshooting Guide 1: Initial Solvent Screening
A systematic approach to solvent screening is the first step in addressing solubility issues.
Experimental Protocol: Small-Scale Solubility Assessment
-
Preparation: Weigh approximately 1-5 mg of your imidazopyridine acid into several small glass vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different organic solvent. Start with a diverse range of solvents covering a spectrum of polarities.
-
Equilibration: Cap the vials and agitate them at a controlled temperature (e.g., room temperature) for a set period (e.g., 24 hours) to ensure equilibrium is reached. Sonication can be used initially to break up aggregates.
-
Observation: Visually inspect the vials for undissolved solid.
-
Quantification (Optional): If a more precise measurement is needed, carefully filter the saturated solution and analyze the concentration of the dissolved imidazopyridine acid using a suitable analytical technique (e.g., HPLC-UV).
Data Presentation: Solvent Selection Table
| Solvent | Polarity Index | Dielectric Constant | Observations/Notes |
| Dichloromethane (DCM) | 3.1 | 9.1 | Often used in synthesis, but can lead to viscous solutions.[6] |
| Methanol (MeOH) | 5.1 | 32.7 | A polar protic solvent that can be effective. |
| Ethanol (EtOH) | 4.3 | 24.5 | Similar to methanol but less polar. |
| Acetone | 5.1 | 20.7 | A polar aprotic solvent. |
| Acetonitrile (ACN) | 5.8 | 37.5 | A polar aprotic solvent. |
| Tetrahydrofuran (THF) | 4.0 | 7.6 | A less polar ether-based solvent. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | A highly polar aprotic solvent, often a good last resort. |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Another highly polar aprotic solvent. |
This table provides a starting point; the actual solubility will depend on the specific imidazopyridine acid.
FAQ 2: I've tried several common organic solvents with limited success. What are the next steps to improve solubility?
If single-solvent systems are inadequate, several techniques can be employed to enhance the solubility of your imidazopyridine acid. These methods focus on altering the properties of the solvent system or the solute itself.
Troubleshooting Guide 2: Co-Solvent Systems
The use of a mixture of solvents, known as a co-solvent system, is a powerful technique to increase the solubility of poorly soluble compounds.[4][7] Co-solvents work by reducing the interfacial tension between the solute and the primary solvent and by modifying the overall polarity of the solvent system to better match that of the solute.[4]
Experimental Protocol: Co-Solvent Screening
-
Select a Primary Solvent: Choose a primary solvent in which the imidazopyridine acid has some, albeit limited, solubility.
-
Select Co-solvents: Choose a range of miscible co-solvents with different properties (e.g., a more polar or less polar solvent). Common co-solvents include water, ethanol, propylene glycol, and polyethylene glycol (PEG).[][9]
-
Prepare Blends: Create a series of binary or tertiary solvent blends in varying ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90 v/v).
-
Solubility Measurement: Determine the solubility of your imidazopyridine acid in each co-solvent blend using the protocol described in Troubleshooting Guide 1.
-
Data Analysis: Plot the solubility as a function of the co-solvent ratio to identify the optimal blend.
Visualization: Co-Solvent Optimization Workflow
Caption: Workflow for optimizing a co-solvent system.
FAQ 3: Can I use pH adjustment to increase the solubility of my imidazopyridine acid in an organic solvent system?
Yes, pH adjustment can be a very effective strategy, particularly in solvent systems that contain a protic component like water or an alcohol.[7][] The solubility of an acidic compound increases as the pH of the solution increases.[5] This is because the addition of a base deprotonates the carboxylic acid, forming a more soluble salt.[5]
Troubleshooting Guide 3: pH Modification
Experimental Protocol: pH-Dependent Solubility Profiling
-
Choose a Solvent System: Select a suitable organic solvent or co-solvent system, preferably one containing a protic component (e.g., methanol/water).
-
Prepare a Stock Solution of Base: Prepare a stock solution of a suitable base. For organic systems, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used. For aqueous-organic mixtures, inorganic bases like sodium hydroxide or potassium hydroxide can be used.
-
Titration: Add small, incremental amounts of the base to a suspension of your imidazopyridine acid in the chosen solvent system.
-
Monitor Dissolution: After each addition, agitate the mixture and observe for complete dissolution.
-
Determine Optimal pH/Base Concentration: The point at which the compound fully dissolves indicates the approximate pH or base concentration required for solubilization. It is important to note that adding too much base can sometimes cause the compound to "crash out" of solution due to changes in the overall properties of the solvent system.
Visualization: Impact of pH on Acid Solubility
Caption: The effect of pH on the ionization and solubility of an imidazopyridine acid.
FAQ 4: Are there other advanced techniques I can consider if the above methods are not sufficient?
For particularly challenging imidazopyridine acids, more advanced formulation strategies may be necessary. These techniques are often employed in later-stage drug development and manufacturing.
-
Salt Formation: This is a common and highly effective method for increasing the solubility of ionizable drugs.[4][5] By reacting the imidazopyridine acid with a base, a salt is formed which often has significantly higher solubility than the free acid.[10] Salt screening involves reacting the API with a variety of counterions to find a salt with optimal physicochemical properties.[11] It's important to consider that the choice of counterion can impact not only solubility but also stability and hygroscopicity.[6][12]
-
Amorphous Solid Dispersions (ASDs): ASDs involve dispersing the API in a polymer matrix in an amorphous (non-crystalline) state.[13] The amorphous form of a drug is thermodynamically less stable than its crystalline counterpart and therefore exhibits higher apparent solubility and a faster dissolution rate.[13] Spray drying is a common technique for preparing ASDs, where the API and a polymer are dissolved in a common solvent and then rapidly dried.[6][13]
-
Complexation: The use of complexing agents, such as cyclodextrins, can enhance solubility by encapsulating the poorly soluble drug molecule within a more soluble host molecule.[14][15] The interior of the cyclodextrin molecule is hydrophobic, while the exterior is hydrophilic, creating a microenvironment that can solubilize non-polar regions of the imidazopyridine acid.[15]
Conclusion
Overcoming the solubility challenges of imidazopyridine acids in organic solvents is a critical step in their successful development as therapeutic agents. A systematic and informed approach, beginning with comprehensive solvent screening and progressing to more advanced techniques like co-solvency, pH adjustment, salt formation, and amorphous solid dispersions, can lead to effective solutions. By understanding the underlying physicochemical principles and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the developability of these promising compounds.
References
-
Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - PMC. (2022, March 2). National Center for Biotechnology Information. [Link]
-
(PDF) Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - ResearchGate. (2022, March 2). ResearchGate. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (2022, April 19). Formulation and Process Development. [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]
-
A Guide to Improving API Solubility with Spray-Dried Dispersions. (2024, December 19). Upperton Pharma Solutions. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. (2023, April 26). National Center for Biotechnology Information. [Link]
-
Computer aided drug discovery of highly ligand efficient, low molecular weight imidazopyridine analogs as FLT3 inhibitors - PMC. National Center for Biotechnology Information. [Link]
-
Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview - Asian Journal of Pharmacy and Technology. Asian Journal of Pharmacy and Technology. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17). World Pharma Today. [Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. Aston University. [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC. National Center for Biotechnology Information. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024, May 29). Hilaris Publisher. [Link]
-
How does pH affect solubility? - askIITians. (2025, March 11). askIITians. [Link]
-
8.11 pH and Solubility | AP Chemistry. Fiveable. [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. [Link]
-
RECORDS OF PHARMACEUTICAL AND BIOMEDICAL SCIENCES Strategies to Improve Solubility of Oral Drugs - SciSpace. (2022, December 4). SciSpace. [Link]
-
Formulation of poorly soluble compounds - European Medicines Agency (EMA). (2010, May 31). European Medicines Agency. [Link]
-
Salt formation to improve drug solubility - PubMed. (2007, July 30). National Center for Biotechnology Information. [Link]
-
Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. (2026, February 17). Pharmaceutical Online. [Link]
-
(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 8). ResearchGate. [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI. (2022, August 13). MDPI. [Link]
-
Imidazopyridine - Wikipedia. Wikipedia. [Link]
-
18.7: Solubility and pH - Chemistry LibreTexts. (2023, July 12). Chemistry LibreTexts. [Link]
-
Technologies to Counter Poor Solubility Issues: A Review. (2013, September 2). International Journal of Drug Development and Research. [Link]
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. National Center for Biotechnology Information. [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). Dissolution Technologies. [Link]
-
16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 2). Chemistry LibreTexts. [Link]
-
Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity | ACS Omega. (2023, May 18). ACS Publications. [Link]
-
Solvent and catalyst free synthesis of imidazo[1,2-a]pyridines by grindstone chemistry - Beilstein Archives. (2020, March 26). Beilstein Archives. [Link]
Sources
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. ajptonline.com [ajptonline.com]
- 6. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. research.aston.ac.uk [research.aston.ac.uk]
- 11. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. upperton.com [upperton.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. rjptonline.org [rjptonline.org]
Removing unreacted starting materials from 3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid
[1]
Topic: Removal of Unreacted Starting Materials (2,3-Diaminopyridine & Succinic Anhydride) Document ID: TS-IMP-045 Audience: Medicinal Chemists, Process Development Scientists Last Updated: February 20, 2026[1]
Module 1: The Chemistry of Purification (The "Why")
Before troubleshooting, it is critical to understand the physicochemical properties that govern the separation of the target molecule from its starting materials. The synthesis typically involves the condensation of 2,3-diaminopyridine (DAP) with succinic anhydride (or succinic acid) .[1]
Physicochemical Profile
The target molecule, 3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid, is an amphoteric heterocycle .[1] Its solubility and charge state are heavily pH-dependent, a property we exploit for purification.[1]
| Component | Role | Chemical Nature | pKa (Approx.)[1][2] | Solubility Behavior |
| Target Molecule | Product | Amphoteric (Zwitterionic) | N-Pyridine: ~3.5COOH: ~4.5NH-Imidazole: >13 | Low solubility at Isoelectric Point (pI ~4.0–5.0).Soluble in strong acid (pH < 2) and base (pH > 10).[1] |
| 2,3-Diaminopyridine | Impurity | Basic Amine | pKa₁: ~6.8pKa₂: ~0.7 | Soluble in organic solvents (EtOAc, DCM) and acidic water.Neutral at pH > 8.[1] |
| Succinic Acid | Impurity | Dicarboxylic Acid | pKa₁: 4.2pKa₂: 5.6 | High water solubility (especially at pH > 5).Poor solubility in non-polar organics.[1][3] |
The Separation Logic
We utilize a pH-Swing Extraction & Precipitation strategy:
-
High pH (>10): The target and succinic acid are anionic (water-soluble).[1] DAP is neutral (organic-soluble).[1] Action: Wash with organic solvent to remove DAP.[1]
-
Isoelectric pH (~4.5): The target becomes zwitterionic and precipitates.[1] Succinic acid remains largely dissolved in the aqueous mother liquor.[1] Action: Filtration.
Module 2: Troubleshooting Guide (Q&A)
Issue 1: "I still see aromatic impurities (DAP) in my NMR after precipitation."
Diagnosis: 2,3-Diaminopyridine (DAP) is sticky and can co-precipitate if the pH adjustment is too rapid or if the initial basic wash was insufficient.[1]
Corrective Protocol:
-
Step 1: Redissolve the crude solid in 1N NaOH (pH > 12).
-
Step 2: Extract this aqueous solution twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]
-
Why? At pH 12, the Target is a dianion (COO⁻ / N⁻) or monoanion and stays in water. DAP is a neutral free base and partitions into the organic layer.[1]
-
-
Step 3: Discard the organic layer (contains DAP).[1]
-
Step 4: Re-acidify the aqueous layer slowly to pH 4.5 to precipitate the Target.[1]
Issue 2: "My product is oiling out instead of precipitating."
Diagnosis: This often happens if the concentration is too high or if the pH passes through the isoelectric point too quickly, trapping impurities that lower the melting point.[1]
Corrective Protocol:
-
Dilution: Ensure the concentration is < 100 mg/mL before acidification.
-
Slow Acidification: Use 1N HCl instead of Concentrated HCl. Add dropwise with vigorous stirring.
-
Seeding: If an oil forms, scratch the glass surface or add a seed crystal of pure product.[1]
-
Sonication: Sonicate the oily mixture for 10-15 minutes; this often induces crystallization of the zwitterion.[1]
Issue 3: "How do I remove excess succinic acid?"
Diagnosis: Succinic acid is highly water-soluble, but trace amounts can remain trapped in the crystal lattice.[1]
Corrective Protocol:
-
Hot Water Slurry: The Target is sparingly soluble in water at pH 4-5, while succinic acid is very soluble.[1]
-
Suspend the solid in water (10 volumes).
-
Heat to 60°C for 30 minutes.
-
Filter while warm (not boiling).[1]
-
Wash the cake with cold water.
-
-
Recrystallization: Recrystallize from Water:Ethanol (80:20) .[1] The succinic acid will stay in the supernatant.[1]
Module 3: Detailed Experimental Protocol
Standard Operating Procedure (SOP): Purification Workflow
Objective: Isolate >98% pure 3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid from crude reaction mixture.
Reagents Required[1][2][3][4][5][6][7][8][9][10][11]
Step-by-Step Methodology
-
Initial Dissolution (Basification)
-
Take the crude reaction residue (often a melt or solid).[1]
-
Add 1N NaOH slowly until the solid dissolves completely and the pH reaches 10–12 .
-
Note: If the solution is dark/black, treat with activated charcoal at this stage, stir for 30 mins, and filter through Celite.
-
-
De-Amination (Removal of DAP)
-
Precipitation (Isoelectric Focusing)
-
Cool the aqueous layer to 5–10°C (Ice bath).
-
Add 1N HCl dropwise with constant stirring.
-
Monitor pH closely.[1] As pH approaches 6 , turbidity will appear.[1]
-
Continue adding HCl until pH 4.5–5.0 is reached.[1]
-
Critical: Do not overshoot to pH 1, or the product will redissolve as the hydrochloride salt.
-
-
Isolation & Final Wash
-
Drying
-
Dry in a vacuum oven at 50°C for 12 hours.
-
Module 4: Process Visualization
The following diagram illustrates the logical flow of the purification process, highlighting where each impurity is rejected.
Caption: Flowchart demonstrating the pH-swing extraction logic for separating amphoteric imidazopyridines from basic and acidic impurities.
References
-
Synthesis of Imidazo[4,5-b]pyridines
-
Properties of 2,3-Diaminopyridine
-
General Purification of Amphoteric Heterocycles
-
pKa and Solubility Data
Sources
- 1. Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijrpc.com [ijrpc.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 6. Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2020053198A1 - Improved method for the manufacture of 3-[(1s)-1-imidazo[1,2-a]pyridin-6-ylethyl]-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine and polymorphic forms thereof - Google Patents [patents.google.com]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 11. 3H-imidazo[4,5-b]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 12. 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 13. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 14. 2,3-Diaminopyridine | 452-58-4 [chemicalbook.com]
- 15. 3H-Imidazo(4,5-b)pyridin-2-amine, 3-methyl-6-phenyl- | C13H12N4 | CID 184817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. 3- 3-(Cyclopropylmethyl)-3H-imidazo 4,5-b pyridin-2-yl propanoic acid AldrichCPR 1263281-12-4 [sigmaaldrich.com]
Resolving pH-dependent stability issues of 3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the pH-dependent stability of this compound. While specific, publicly available stability data for this exact molecule is limited, the principles outlined here are based on the well-understood chemistry of its core functional groups: an imidazo[4,5-b]pyridine ring system and a propanoic acid side chain.[1][2] This guide leverages established scientific principles to help you anticipate and resolve common challenges in your research.
I. Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: My compound precipitates out of solution when I adjust the pH. What is happening and how can I fix it?
-
Probable Cause: The solubility of 3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid is highly dependent on pH due to its amphoteric nature. It possesses both a basic imidazo[4,5-b]pyridine core and an acidic carboxylic acid group.[3][4] At its isoelectric point (pI), the pH at which the net charge of the molecule is zero, its solubility will be at a minimum, often leading to precipitation. The molecule can exist in different ionization states, as depicted in the diagram below.
Caption: pH-dependent ionization states of the molecule.
-
Recommended Solutions:
-
pH Adjustment: To solubilize the compound, you need to adjust the pH of your solution to be either significantly above or below its pI.
-
Acidic Conditions (pH < pI): In acidic solutions, the pyridine and imidazole nitrogens will be protonated, resulting in a positively charged, more soluble species.
-
Basic Conditions (pH > pI): In basic solutions, the carboxylic acid group will be deprotonated, forming a negatively charged carboxylate, which also enhances solubility.[3][4]
-
-
Formulation Strategies: For poorly soluble compounds, several formulation strategies can be employed to enhance solubility.[5][6] These include the use of co-solvents, surfactants, or complexing agents like cyclodextrins.[7]
-
Salt Formation: Creating a salt of the compound is a common and effective method for increasing solubility.[5][8] For this molecule, you could form a hydrochloride salt to improve solubility in neutral or acidic media, or a sodium or potassium salt to improve solubility in neutral or basic media.
-
Problem 2: I'm observing a loss of compound over time in my aqueous formulation. How can I determine the cause and prevent this?
-
Probable Cause: The compound may be degrading. Imidazole-containing compounds can be susceptible to degradation, and the rate of degradation is often pH-dependent.[9][10] Potential degradation pathways include hydrolysis and oxidation.[11]
-
Recommended Solutions:
-
Conduct a Forced Degradation Study: To understand the stability of your compound, it is essential to perform a forced degradation (or stress testing) study.[11][12][13] This involves exposing the compound to a range of harsh conditions to identify potential degradation products and pathways.[12][13]
-
pH-Rate Profile: Determine the rate of degradation at various pH values to find the pH of maximum stability. A study on the imidazole fungicide Prochloraz showed that its degradation was slowest at pH 7.0 compared to more acidic (pH 4.0) or basic (pH 9.2) conditions.[9][10]
-
Analytical Monitoring: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the concentration of the parent compound and detect the appearance of any degradation products over time.[14]
-
The following table outlines a typical set of conditions for a forced degradation study:
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 80°C | To investigate degradation in acidic environments. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 80°C | To investigate degradation in basic environments.[11] |
| Oxidation | 3% to 30% H₂O₂, room temperature | To assess susceptibility to oxidative degradation. |
| Thermal Stress | 60°C to 80°C (in solution and as solid) | To evaluate the effect of temperature on stability.[15] |
| Photostability | Exposure to UV and visible light (ICH Q1B) | To determine sensitivity to light. |
A target degradation of 5-20% is generally aimed for in forced degradation studies to ensure that the analytical methods can adequately detect and quantify the degradants.[16]
II. Frequently Asked Questions (FAQs)
Q1: What is the expected pKa of this molecule and how does that influence my experiments?
-
-
The carboxylic acid group is expected to have a pKa in the range of 3-5 .[17]
-
The imidazo[4,5-b]pyridine moiety will have at least two basic centers. The pyridine nitrogen is typically less basic than the imidazole nitrogens. The pKa of the conjugate acid of imidazole is around 7, and for pyridine, it is around 5.2. Due to the fused ring system, these values will be altered.
-
-
Experimental Influence: Knowing the approximate pKa values is crucial for:
-
Buffer Selection: Choose a buffer system with a pKa close to the desired pH of your experiment to ensure stable pH control.
-
Solubility: As discussed in the troubleshooting section, the solubility is lowest near the isoelectric point. You can use the estimated pKa values to predict the pH range of minimal solubility.
-
Chromatography: For reversed-phase HPLC, the pH of the mobile phase will affect the retention time of the compound. At a pH below the pKa of the carboxylic acid, the compound will be more retained. At a pH above the pKa of the pyridine/imidazole groups, it will be less retained.
-
Q2: What are the best practices for preparing and storing stock solutions of this compound?
-
Answer:
-
Solvent Selection: For initial stock solutions, consider using an organic solvent like DMSO or a pH-adjusted aqueous buffer where the compound is highly soluble.
-
pH Control: If using an aqueous medium, buffer the solution to a pH that ensures solubility and stability. Based on general knowledge of similar compounds, a slightly acidic (pH 4-5) or slightly basic (pH 8-9) environment might be a good starting point to avoid the isoelectric point.
-
Storage Conditions: Store stock solutions at -20°C or -80°C to minimize degradation. Protect from light by using amber vials or wrapping vials in foil, as heterocyclic compounds can be light-sensitive.
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.
-
Q3: How can I design a robust experiment to determine the optimal pH for my formulation?
-
Answer: A systematic approach is necessary to determine the optimal pH for both solubility and stability. The following workflow can be adapted for your specific needs.
Caption: Workflow for determining optimal pH for formulation.
III. Concluding Remarks
Successfully working with 3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid requires a thorough understanding of its pH-dependent properties. By anticipating potential issues with solubility and stability and employing systematic troubleshooting and experimental design, you can ensure the reliability and reproducibility of your results. This guide provides a foundational framework; however, it is crucial to adapt these principles to your specific experimental context.
References
- Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
-
Aktar, M. W., Sengupta, D., Purkait, S., & Ganguly, M. (2008). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Interdisciplinary Toxicology, 1(3-4), 203–205. Retrieved from [Link]
-
American Chemical Society. (2012, October 8). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2008, June 6). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Retrieved from [Link]
-
Drug Development & Delivery. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]
- Unknown Source. (n.d.).
-
MDPI. (2023, April 4). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Retrieved from [Link]
-
MDPI. (2022, December 21). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]
-
FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. Retrieved from [Link]
-
ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). Biodegradability of imidazole structures. Retrieved from [Link]
-
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
-
SGS. (2011, January). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
-
Royal Society of Chemistry. (1959). Submicro-methods for the analysis of organic compounds. Part VII. The determination of nitrogen in heterocyclic compounds and azo-, hydrazo-, and nitro-compounds, and in the presence of other elements. Journal of the Chemical Society (Resumed). Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
-
MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
-
American Chemical Society. (2025, March 30). pH-Dependent Kinetics of Imidazole Production in Aqueous Glyoxal/Ammonium Sulfate Microdroplets. ACS Earth and Space Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 2.4: The Effect of pH. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Acid-Base Behavior of Carboxylic Acid Groups Covalently Attached at the Surface of Polyethylene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]
-
FULIR. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. Retrieved from [Link]
-
Quora. (2020, September 28). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid?. Retrieved from [Link]
-
PubChem. (n.d.). 3-{3h-imidazo[4,5-c]pyridin-2-yl}propanoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). New (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates as tubulin polymerization inhibitors. MedChemComm. Retrieved from [Link]
-
PubMed. (n.d.). 3-(2-Imidazo[4,5-b]pyridine)propionic acid and some of its derivatives with suspected tuberculostatic activity. Retrieved from [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 21.2: Acidity of Carboxylic Acids. Retrieved from [Link]
- Unknown Source. (2022, April 7).
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(2-Imidazo[4,5-b]pyridine)propionic acid and some of its derivatives with suspected tuberculostatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mit.edu [web.mit.edu]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. cphi-online.com [cphi-online.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 9. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onyxipca.com [onyxipca.com]
- 13. acdlabs.com [acdlabs.com]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sgs.com [sgs.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Elemental Analysis of Imidazo-Pyridine Derivatives: A Comparative Guide to Hydrate Characterization
Topic: Elemental Analysis Calculation & Characterization Guide for 3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic Acid Hydrates Content Type: Technical Comparison & Characterization Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and CMC Leads
Executive Summary
In drug discovery, the scaffold 3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid represents a critical intermediate for peptidomimetics (e.g., integrin antagonists) and kinase inhibitors. However, the imidazole-pyridine fused ring system, combined with a carboxylic acid tail, creates a highly polar motif prone to forming non-stoichiometric channel hydrates.
This guide moves beyond simple stoichiometry. We compare Theoretical values against Experimental scenarios to demonstrate how to distinguish between surface moisture, solvent entrapment, and true crystalline hydrates. It integrates Elemental Analysis (CHN) with Thermogravimetric Analysis (TGA) to validate purity in a GLP environment.
Part 1: Chemical Identity & Theoretical Framework
Before interpreting experimental data, we must establish the "Ground Truth"—the precise theoretical values for the anhydrous and hydrated forms.
The Molecule[1]
-
IUPAC Name: 3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid
-
Anhydrous Formula: C
H N O -
Molecular Weight (Anhydrous): 191.19 g/mol
Theoretical Calculation Table (The Baseline)
The following table serves as the reference standard. Note how the Carbon (C) and Nitrogen (N) percentages dilute as water mass is added, while Hydrogen (H) increases disproportionately.
| Form | Stoichiometry | Formula | MW ( g/mol ) | % C | % H | % N |
| Anhydrous | 1:0 | C | 191.19 | 56.54 | 4.75 | 21.98 |
| Hemihydrate | 1:0.5 | C | 200.20 | 54.00 | 5.03 | 20.99 |
| Monohydrate | 1:1 | C | 209.21 | 51.67 | 5.30 | 20.09 |
| Sesquihydrate | 1:1.5 | C | 218.21 | 49.54 | 5.54 | 19.26 |
| Dihydrate | 1:2 | C | 227.22 | 47.57 | 5.77 | 18.49 |
Critical Insight: A deviation of >0.4% is the standard rejection limit in journal publications (e.g., J. Org. Chem., J. Med. Chem.).[1][2][3][4] However, distinguishing a hemihydrate from a wet anhydrous sample often requires precision better than 0.3%.
Part 2: Comparative Analysis (Theoretical vs. Experimental)
This section compares two common scenarios encountered during the scale-up of this intermediate. We analyze why the "Standard Approach" fails and how the "Integrated Approach" succeeds.
Scenario A: The "Dry" Assumption (Common Failure Mode)
Context: A researcher dries the sample in a vacuum oven at 40°C for 4 hours and assumes it is anhydrous. Experimental Result: C: 53.80%, H: 5.10%, N: 20.90%
-
Comparison:
-
Calculated (Anhydrous): C 56.54% (Delta: -2.74%) → FAIL
-
Calculated (Monohydrate): C 51.67% (Delta: +2.13%) → FAIL
-
-
Diagnosis: The result falls into the "No Man's Land" between anhydrous and monohydrate. The sample is likely a Hemihydrate (Calc C: 54.00%, Delta: -0.20%) or a non-stoichiometric channel hydrate.
-
Action: Without TGA, this batch would be rejected as impure.
Scenario B: The Integrated Characterization (Success Mode)
Context: The researcher suspects hydration and runs TGA prior to EA.
TGA Data: Shows a discrete weight loss of 4.3% between 60°C and 110°C.
Calculation:
-
Re-Evaluation:
-
Experimental: C 53.80%
-
Target (Hemihydrate): C 54.00%
-
Difference: 0.20% → PASS
-
Part 3: Analytical Workflow & Decision Logic
To ensure data integrity, follow this decision logic. This diagram visualizes the critical decision points between Combustion Analysis (EA) and Thermal Analysis.
Figure 1: Integrated workflow for characterizing hygroscopic pharmaceutical intermediates.
Part 4: Experimental Protocols
Sample Preparation (The "Equilibrium" Method)
Standard drying often collapses the crystal lattice of channel hydrates, leading to hygroscopicity and drifting weights during weighing.
-
Conditioning: Instead of drying to 0% water (which may be unstable), condition the sample at 25°C / 40% RH for 24 hours to reach a stable hydration state.
-
Weighing: Use a microbalance (readability 0.001 mg).
-
Capsule Selection: Use Tin (Sn) capsules for standard CHN. If the sample is fluorinated (unlikely here, but good practice), add Tungsten Trioxide (WO
) as a combustion aid.
Thermogravimetric Analysis (TGA)
-
Instrument: TA Instruments Q500 or equivalent.
-
Pan: Platinum or Aluminum (sealed with pinhole).
-
Ramp: 10°C/min from Ambient to 300°C.
-
Purge: Nitrogen (40 mL/min).
-
Interpretation:
-
Surface Water: Loss < 60°C.
-
Bound Hydrate: Stepwise loss typically 60°C–120°C.
-
Decomposition: Onset > 200°C (Imidazo-pyridines are generally thermally stable).
-
Elemental Analysis (Combustion)
-
Method: Dumas method (Flash Combustion).
-
Temperature: Oxidation reactor at 980°C; Reduction reactor at 650°C.
-
Carrier Gas: Helium.
-
Calibration: Acetanilide (C=71.09, H=6.71, N=10.36) or Sulfanilamide.
-
Self-Validation: Run a standard after every 10 samples to check for drift.
Part 5: Troubleshooting & Interpretation Logic
When results fail, use this logic tree to identify the root cause. The Imidazo[4,5-b]pyridine core is nitrogen-rich (3 N atoms), making incomplete combustion a common issue.
Figure 2: Diagnostic logic for interpreting Elemental Analysis deviations.
Key Troubleshooting Tips:
-
Low Carbon / Low Nitrogen: Usually indicates incomplete combustion . The fused ring system is stable. Increase the oxygen dose time (e.g., from 3s to 5s) or add V
O powder to the capsule. -
Low Carbon / High Hydrogen: Classic signature of water . The sample absorbed moisture between the TGA and the EA weighing.
-
High Carbon: Presence of residual organic solvents (e.g., Ethyl Acetate from recrystallization). Verify with
H-NMR.
References
-
ACS Publications. (2025). Author Guidelines for Elemental Analysis Data. American Chemical Society. [Link]
-
Smithers. (2025). Elemental Analysis for the Pharmaceutical Industry. Smithers Information. [Link]
-
National Institutes of Health (NIH). (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC. [Link]
-
Mettler Toledo. (2025). Thermogravimetric Analysis (TGA) in Pharmaceutical R&D. [Link][5]
-
LibreTexts. (2019). Stoichiometry of Hydrates. Chemistry LibreTexts. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and antimicrobial activity evaluation of new imidazo [2,1-b][1,3,4]thiadiazole derivatives | European Journal of Chemistry [eurjchem.com]
- 4. etamu.edu [etamu.edu]
- 5. semanticscholar.org [semanticscholar.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
